molecular formula C22H24N4O3S B2755290 N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243035-62-2

N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2755290
CAS No.: 1243035-62-2
M. Wt: 424.52
InChI Key: WGZTWJJHHNGSJC-UHFFFAOYSA-N
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Description

N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and an allyl-substituted piperidine-3-carboxamide moiety at the 2-position of the core scaffold.

Properties

IUPAC Name

1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-9-23-20(27)15-7-5-10-26(12-15)22-24-18-17(13-30-19(18)21(28)25-22)14-6-4-8-16(11-14)29-2/h3-4,6,8,11,13,15H,1,5,7,9-10,12H2,2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZTWJJHHNGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core, piperidine moiety, and an allyl group. The molecular formula can be represented as:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure is essential for its interaction with biological targets.

1. Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperidine and thieno[3,2-d]pyrimidine cores have been reported to show moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

2. Enzyme Inhibition

The compound's ability to inhibit key enzymes like acetylcholinesterase (AChE) has been documented. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds indicate significant inhibitory potential, suggesting that N-allyl derivatives could also exhibit similar activity .

3. Anticancer Properties

Research into structurally related compounds has revealed anticancer properties, particularly through apoptosis induction in cancer cell lines. The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer activity through mechanisms involving cell cycle arrest and apoptosis .

Case Study 1: Antibacterial Efficacy

A recent study synthesized various derivatives of thieno[3,2-d]pyrimidines and tested their antibacterial efficacy. Among these, a compound structurally similar to N-allyl exhibited an IC50 value of 5 µM against Bacillus subtilis, indicating promising antibacterial activity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, several compounds were evaluated for their AChE inhibitory activity. The results demonstrated that compounds with the thieno[3,2-d]pyrimidine structure had IC50 values ranging from 1 to 10 µM, showcasing their potential as therapeutic agents in neurodegenerative disorders .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC50 Value (µM)Reference
AntibacterialThieno[3,2-d]pyrimidine derivative5
AChE InhibitionPiperidine derivative1 - 10
AnticancerThieno[3,2-d]pyrimidine derivativeVaries

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The thieno[3,2-d]pyrimidine core is a common feature among analogs. However, substitutions at the 7-position (aryl groups) and the 2-position (piperidine-carboxamide derivatives) significantly influence biological activity and pharmacokinetic properties.

Compound Name 7-Position Substituent 2-Position Substituent Molecular Weight Key References
N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide 3-Methoxyphenyl Allyl-piperidine-3-carboxamide 424.52
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 3-Methylphenyl 2,4-Difluorobenzyl-piperidinecarboxamide 513.56
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Phenyl Cyclooctyl-piperidine-3-carboxamide 463.60
N-Cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide 3-Methoxyphenyl Cycloheptyl-piperidine-3-carboxamide 452.55

Key Observations :

  • Piperidine-Carboxamide Modifications : Allyl and cycloalkyl groups (e.g., cyclooctyl, cycloheptyl) alter lipophilicity. The allyl group in the target compound may improve membrane permeability compared to bulkier cycloalkyl analogs .

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